molecular formula C6H12N2Na2O5S2 B12281256 Disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate

Disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate

Cat. No.: B12281256
M. Wt: 302.3 g/mol
InChI Key: TVPDKJXPEMKMDM-UHFFFAOYSA-L
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate typically involves the reaction of L-cystine with sodium hydroxide. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its ability to form disulfide bonds. These bonds are crucial for the structural integrity of proteins. The molecular targets include various proteins and enzymes that require disulfide bonds for their activity. The pathways involved include the oxidative folding pathway in the endoplasmic reticulum .

Comparison with Similar Compounds

Similar Compounds

    L-Cystine disodium salt anhydrous: Similar in structure but lacks the hydrate form.

    L-Cystine: The parent compound without the disodium salt form.

    Cysteine: The reduced form of cystine.

Uniqueness

Disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate is unique due to its disodium salt form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in various biochemical and industrial applications .

Properties

IUPAC Name

disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S2.2Na.H2O/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);;;1H2/q;2*+1;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPDKJXPEMKMDM-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])N)SSCC(C(=O)[O-])N.O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2Na2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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